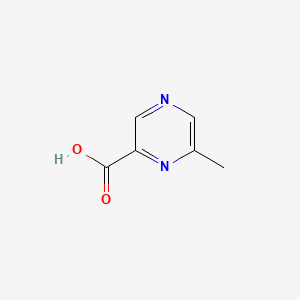

6-Methylpyrazine-2-carboxylic acid

Description

Overview of Pyrazine (B50134) Carboxylic Acids in Chemical and Biological Sciences

Pyrazine carboxylic acids are a class of organic compounds characterized by a pyrazine ring substituted with one or more carboxylic acid groups. These compounds are significant in both chemical and biological sciences for several reasons. In organic synthesis, they serve as versatile building blocks for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. solubilityofthings.com

The pyrazine nucleus is a key structural motif found in numerous biologically active molecules. One of the most notable examples is pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. Its active form in the body is pyrazinoic acid, the parent compound of the pyrazine carboxylic acid class. nih.govwikipedia.org This has spurred extensive research into the antimycobacterial potential of other pyrazine carboxylic acid derivatives. nih.gov Beyond this, various derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.comrjpbcs.com Furthermore, pyrazine compounds are known for their distinctive aromas and are found in many food products, contributing to their flavor profiles, which makes them relevant in the field of food chemistry and sensory science. solubilityofthings.com

Significance of 6-Methylpyrazine-2-carboxylic Acid as a Heterocyclic Compound

This particular substitution pattern makes it a valuable intermediate in organic synthesis. For instance, it has been used in the preparation of more complex molecules and in the study of reaction mechanisms involving pyrazine derivatives. Research dating back to the mid-20th century describes methods for its preparation, highlighting its long-standing interest in the chemical community. acs.org

While much of the biological research on pyrazine carboxylic acids has focused on the antitubercular activity of pyrazinamide and its analogs, the unique structure of this compound makes it a candidate for investigation into other potential biological activities. The modification of the pyrazine ring with a methyl group can alter its lipophilicity and interaction with biological targets, potentially leading to novel therapeutic applications.

Research Trajectory and Future Directions for this compound Studies

The research trajectory for this compound began with foundational synthetic chemistry. Early studies, such as those published in the 1940s, focused on establishing reliable methods for its preparation. acs.org This foundational work paved the way for its use as a building block in more complex syntheses and for the investigation of its physical and chemical properties.

Current research on pyrazine derivatives is heavily focused on medicinal chemistry, with an emphasis on developing new therapeutic agents. nih.govnih.gov While direct studies on the biological activities of this compound are not as extensive as for its parent compound, the broader interest in pyrazine-based drugs suggests a potential for future investigations. For example, research into metal complexes of similar methylated heterocyclic carboxylic acids, such as 6-methylpyridine-2-carboxylic acid, has shown promise in areas like enzyme inhibition, which could inspire similar studies with this compound. nih.gov

Future research directions for this compound are likely to be in the following areas:

Medicinal Chemistry: Exploration of its potential as a scaffold for the development of new drugs, particularly antimicrobial, and anti-inflammatory agents. This would involve the synthesis and screening of a library of derivatives.

Materials Science: Investigation into its use in the formation of coordination polymers and metal-organic frameworks (MOFs), leveraging the coordinating ability of the pyrazine nitrogens and the carboxylic acid group.

Agrochemicals: Assessment of its potential as a lead compound for the development of new herbicides or pesticides, a field where pyrazine derivatives have previously found application.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 5521-61-9 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Carboxy-6-methylpyrazine |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comscbt.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUJIRXXROKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203709 | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-61-9 | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLPYRAZINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL6N911F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Methylpyrazine 2 Carboxylic Acid and Its Derivatives

Advanced Synthetic Routes to 6-Methylpyrazine-2-carboxylic Acid

The preparation of this compound can be achieved through several strategic pathways. These methods often begin with simpler, more accessible precursors and involve key chemical transformations to construct and functionalize the pyrazine (B50134) ring.

The fundamental structure of the pyrazine ring is often assembled via condensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines. youtube.comacs.org Symmetrical pyrazines can result from the self-condensation of two molecules of an α-amino ketone, followed by oxidation. youtube.com For asymmetrically substituted pyrazines like this compound, a common strategy involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. youtube.com

One established route to a related isomer, 5-methylpyrazine-2-carboxylic acid, involves the condensation of diaminomaleonitrile (B72808) with pyruvic aldehyde, followed by hydrolysis and decarboxylation. technoarete.org While the user's query mentioned methylglyoxal (B44143) and o-phenylenediamine, this specific combination typically yields quinoxalines, which feature a benzene (B151609) ring fused to the pyrazine ring. google.com The synthesis of pyrazines, however, relies on aliphatic or non-aromatic diamines and dicarbonyls. youtube.comacs.org For instance, the reaction of 1,2-diaminopropane (B80664) can be used to produce a mixture of 2,6- and 2,5-dimethylpyrazine. chemicalbook.com These dimethylpyrazines can then serve as precursors for further functionalization.

A plausible cyclization pathway to the this compound core could involve the condensation of a glyoxal (B1671930) derivative with an appropriate amino acid derivative, although direct, high-yield methods from simple acyclic precursors are often challenging.

A highly effective and common method for preparing pyrazine carboxylic acids is the selective oxidation of a methyl group on a pre-existing pyrazine ring. For the synthesis of this compound, the logical starting material is 2,6-dimethylpyrazine (B92225). chemicalbook.comthegoodscentscompany.com

One historical method involves the oxidation of 2-methylquinoxaline (B147225) to 5-methylpyrazine-2,3-dicarboxylic acid, which is then decarboxylated to yield this compound. acs.orgacs.org More direct approaches focus on the selective oxidation of one methyl group of 2,6-dimethylpyrazine. Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO₄) being a classic and effective choice. sciencemadness.org The reaction conditions must be carefully controlled to prevent over-oxidation to the dicarboxylic acid or ring cleavage. technoarete.org Other oxidizing systems, such as nitric acid with a vanadium catalyst, have been used to oxidize hydroxymethyl pyrazines to the corresponding carboxylic acids, demonstrating another potential oxidative route. google.com

| Starting Material | Oxidizing Agent/Conditions | Product | Notes |

|---|---|---|---|

| 2-Methylquinoxaline | 1. KMnO₄, KOH, 50°C 2. Decarboxylation | This compound | An indirect, multi-step historical synthesis. acs.org |

| 2,6-Dimethylpyrazine | KMnO₄ | This compound | A direct oxidation method; requires careful control to ensure selectivity. technoarete.orgsciencemadness.org |

| 2-Methyl-5-hydroxymethylpyrazine | Nitric Acid, Vanadium Catalyst | 5-Methylpyrazine-2-carboxylic acid | Demonstrates selective oxidation of a functionalized side chain to a carboxylic acid. google.com |

The introduction of a chlorine atom onto the pyrazine ring represents a key functionalization. The chlorination of this compound to produce 5-chloro-6-methylpyrazine-2-carboxylic acid can be accomplished, although the electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging.

More commonly, chlorination is achieved on related pyrazine structures. For instance, pyrazine N-oxides can be synthesized and then subjected to chlorination. researchgate.net Alternatively, methods for the chlorination of pyridazine (B1198779) derivatives, which are also diazines, involve reagents like phosphorus oxychloride (POCl₃) or triphosgene. google.com A general method for preparing chlorinated pyrazine derivatives involves treating the corresponding pyrazinone with a chlorinating agent like POCl₃. This converts the keto group into a chloro substituent. While not a direct chlorination of the parent acid, this highlights a common strategy for introducing chlorine onto the diazine ring system.

A specific procedure for the synthesis of a dichlorinated pyrrolidinone derivative involves using hydrochloric acid and hydrogen peroxide, demonstrating a method for chlorination on an associated aromatic ring. mdpi.com

Synthesis of this compound Derivatives

Once this compound is obtained, its carboxylic acid functional group serves as a versatile handle for synthesizing a wide array of derivatives, primarily through esterification and amidation reactions.

Esterification is a fundamental transformation of carboxylic acids. The conversion of this compound to its corresponding esters, such as methyl 6-methylpyrazine-2-carboxylate, is typically achieved through the Fischer esterification method. masterorganicchemistry.com This reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemicalbook.com The reaction is an equilibrium, and using the alcohol as the solvent helps drive it towards the ester product. masterorganicchemistry.com

Another approach involves first converting the carboxylic acid to a more reactive intermediate, like an acid chloride, using thionyl chloride (SOCl₂), and then reacting it with the alcohol. This method avoids the equilibrium limitations of the Fischer esterification.

| Carboxylic Acid | Reagents and Conditions | Ester Product | Yield | Reference |

|---|---|---|---|---|

| 6-Methylpicolinic acid (a pyridine (B92270) analog) | Ethanol (B145695), Sulfuric acid, Reflux, 22h | Ethyl 6-methylpicolinate | 78% | chemicalbook.com |

| 5-Methylpyrazine-2-carboxylic acid | Methanol, AMBERLYST 15 ion exchange resin, Reflux, 20h | Methyl 5-methylpyrazine-2-carboxylate | 93% | chemicalbook.com |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, Sulfuric acid, Reflux, 18h | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Not specified | mdpi.com |

The resulting esters, like methyl pyrazine-2-carboxylate (B1225951), are often stable, crystalline solids and serve as important intermediates for further synthesis, as they are more readily reduced than the free acids. nih.govscienceopen.com

The synthesis of amides from this compound is a crucial pathway to new derivatives, often explored for their biological activities. nih.govresearchgate.net These reactions typically involve coupling the carboxylic acid with a primary or secondary amine, such as a substituted aniline (B41778). nih.gov

Direct reaction between the carboxylic acid and an amine requires very high temperatures and is generally inefficient. Therefore, the carboxylic acid must first be "activated." A common method is to convert the carboxylic acid into its corresponding acid chloride by treating it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govmdpi.com The resulting highly reactive acid chloride is then added to a solution of the aniline, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Alternatively, modern peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid without isolating the acid chloride. These reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. researchgate.net Other coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The choice of coupling agent and reaction conditions can be optimized to achieve high yields of the desired amide. researchgate.net

| Carboxylic Acid | Amine | Coupling Method/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid | Substituted anilines | 1. Thionyl chloride, Benzene, Reflux 2. Aniline, Pyridine, Acetone | Substituted N-phenyl-6-chloropyrazine-2-carboxamides | nih.govmdpi.com |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, Pyridine | N-(pyrazin-2-yl)thiophene-2-carboxamide derivative | mdpi.com |

| Picolinic acid (Pyridine analog) | N-alkylanilines | Thionyl chloride (in situ acid chloride formation) | N-alkyl-N-phenylpicolinamides | nih.gov |

| 2-Aminobenzoic acid derivative | Aniline derivative | DCC or EDCI | Amide product (moderate yield) | researchgate.net |

Hydrazide Formation (e.g., to 6-methoxypyrazine-2-carboxylic acid hydrazide)

The synthesis of pyrazine hydrazides is a key step in the derivatization of pyrazine carboxylic acids, creating versatile intermediates for further chemical transformations. A notable example is the synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide.

The process begins with 6-chloropyrazine-2-carbonitrile (B1346822) as the starting material. This compound is treated with sodium methoxide (B1231860) in methanol, which transforms the nitrile group into a methyl ester, specifically the methyl 6-methoxypyrazine-2-carboximidate. Subsequent acidification of this intermediate leads to the formation of the corresponding methyl ester. The final step in forming the hydrazide is the reaction of this methyl ester with hydrazine (B178648) hydrate. clockss.org This sequence provides a reliable route to 6-methoxypyrazine-2-carboxylic acid hydrazide, which can then be used to synthesize other heterocyclic systems. clockss.org

This hydrazide has been utilized as a precursor for creating mono- and dithioesters of hydrazinecarbodithioic acid. clockss.org For instance, reacting the hydrazide with carbon disulfide in an alkaline solution, followed by the addition of methyl iodide, yields the corresponding dithioester. clockss.org

Schiff Base and Hydrazone Synthesis from Hydrazides

Hydrazides, such as those derived from pyrazine-2-carboxylic acid, are pivotal starting materials for synthesizing Schiff bases and hydrazones. This is typically achieved through a condensation reaction between the hydrazide and a variety of aldehyde or ketone compounds. researchgate.netminia.edu.eg

The general procedure involves refluxing an equimolar mixture of the hydrazide and the carbonyl compound in a suitable solvent, commonly absolute ethanol. minia.edu.eg A catalytic amount of acetic acid is often added to facilitate the reaction. researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the mixture is cooled, leading to the precipitation of the hydrazone product, which can then be purified by recrystallization. minia.edu.eg

This method has been successfully applied to synthesize a wide array of hydrazone derivatives from pyrazine-2-carboxylic acid hydrazide by reacting it with various substituted aldehydes and ketones. minia.edu.eg The resulting N'-substituted hydrazides, or hydrazones, are characterized by the presence of an azomethine group (-C=N-NH-). The formation of these compounds is confirmed through various spectral analyses, including IR, NMR, and mass spectrometry. researchgate.net For example, the reaction between pyrazine-2-carbohydrazide (B1222964) and 1-(2-hydroxyphenyl)ethan-1-one in ethanol yields the hydrazone Schiff base N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide. bendola.com

Different synthetic approaches, including solution-based methods, mechanosynthesis, solid-state melt reactions, and vapor-mediated reactions, have been explored for preparing hydrazones, offering various efficiencies depending on the specific reactants. nih.govrsc.org

Aminodehalogenation Reactions (e.g., 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) with benzylamines)

Aminodehalogenation is a type of nucleophilic aromatic substitution where an amino group displaces a halogen atom on an aromatic ring. This reaction is a valuable tool for synthesizing various amino-substituted pyrazine derivatives. In the context of pyrazine chemistry, this reaction allows for the introduction of diverse amine functionalities onto the pyrazine core, which can be crucial for modifying the chemical and biological properties of the resulting molecules.

The reaction conditions, such as temperature, solvent, and the potential use of a base or catalyst, depend on the reactivity of the specific chloropyrazine and the nucleophilicity of the amine being used. This synthetic route offers a straightforward method for creating a library of aminopyrazine compounds from a common chlorinated precursor.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous solvents, reducing waste, and employing milder reaction conditions. For the synthesis of this compound and its analogs, several green strategies can be considered.

One key area of green chemistry is the use of environmentally benign solvents. Aqueous synthesis is a prime example, where water is used as the reaction medium, avoiding volatile organic compounds. science.gov Multi-component reactions (MCRs) represent another green approach, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and energy. windows.net

Mechanochemical synthesis, which involves reactions conducted in the solid state with minimal or no solvent, is also a viable green alternative to traditional solution-based methods for producing hydrazones and other derivatives. nih.govrsc.org Furthermore, the use of efficient and recyclable catalysts can significantly enhance the green credentials of a synthetic process. windows.net For example, the use of bioproducts like pyridine-2-carboxylic acid as a catalyst for synthesizing related heterocyclic systems highlights a move towards more sustainable chemical processes. rsc.org

Catalytic Systems in the Synthesis of this compound Analogs

Catalytic systems play a crucial role in the modern synthesis of this compound analogs, offering enhanced reaction rates, higher yields, and improved selectivity under milder conditions.

One example is the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent. T3P has been effectively used to synthesize a series of novel pyrazine-2-carboxylic acid derivatives by coupling various substituted pyrazine-2-carboxylic acids with different piperazines. rjpbcs.com This reaction is typically performed in a solvent like DMF with a base such as diisopropylethylamine under an inert atmosphere. rjpbcs.com

Multi-component reactions (MCRs) are often facilitated by catalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been demonstrated as a highly efficient, recyclable organocatalyst for the rapid, one-pot synthesis of pyrazolo[3,4-b]quinolinones, which are structurally related heterocyclic systems. windows.netrsc.org This catalyst was shown to be effective for a wide range of substrates, producing excellent yields in very short reaction times under conventional heating. windows.net The study noted that P2CA's efficiency was superior to other catalysts like acetic acid and ferric chloride for this specific transformation. windows.net

Furthermore, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been used to catalyze three-component, one-pot condensations to yield 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters, demonstrating the versatility of catalytic systems in creating diverse pyrazine analogs. researchgate.net

Table of Synthesized Derivatives and Reaction Conditions

| Derivative Type | Starting Materials | Key Reagents/Catalysts | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Hydrazide | Methyl 6-methoxypyrazine-2-carboxylate | Hydrazine hydrate | - | - | clockss.org |

| Hydrazone / Schiff Base | Pyrazine-2-carbohydrazide, Aldehydes/Ketones | Acetic acid (catalytic) | Ethanol | Reflux | researchgate.netminia.edu.eg |

| Piperazine (B1678402) Amide | Substituted pyrazine-2-carboxylic acid, Piperazine | T3P, Diisopropylethylamine | DMF | Room Temperature | rjpbcs.com |

| Tetrahydropyrazine Ester | Aldehyde, Amine, 3-dimethylamino-2-isocyano-acrylic acid methyl ester | Yb(OTf)₃ | Methanol | - | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 6 Methylpyrazine 2 Carboxylic Acid

Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present. This reactivity is a cornerstone for modifying the core structure of the molecule.

Nucleophilic aromatic substitution on pyrazine rings, including derivatives of 6-methylpyrazine-2-carboxylic acid, typically requires the presence of a leaving group, such as a halogen, on the ring. The reaction with nucleophiles like amines and thiols proceeds smoothly, often facilitated by the electron-withdrawing nature of the pyrazine nitrogens and the carboxylic acid group. For electron-deficient heteroarenes, these reactions can occur without the need for additional strong electron-withdrawing groups. nih.gov

The general mechanism involves the attack of the nucleophile (amine or thiol) on the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product.

While direct SNAr on this compound itself (substituting a hydrogen) is not common, its halogenated derivatives are versatile substrates. For instance, the chloro derivative can react with various amines and thiols.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Pyrazine Derivatives

| Reactant (Pyrazine Derivative) | Nucleophile | Product | Conditions |

| 6-Chloropyrazine-2-carboxylic acid | Aniline (B41778) | 6-(Phenylamino)pyrazine-2-carboxylic acid | Base, Heat |

| 2-Halopyridine | Thiol | 2-Thiopyridine | Base, Room Temp. to 100 °C nih.govchemrxiv.org |

| 3,6-Dichloropyrazine | Dodecanethiol | 3-Chloro-6-(dodecylthio)pyrazine | Base, Heat |

Research on other electron-deficient heteroaromatic systems, such as tetrazines, has demonstrated that nucleophilic substitution with thiols is a dynamic and reversible process, highlighting the high reactivity of these systems towards sulfur nucleophiles. nih.gov The reaction between heteroaryl halides and thiols generally proceeds smoothly in solvents like dimethylacetamide (DMAc) with a base such as potassium carbonate. nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of esters, amides, and the reduction to alcohol derivatives.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (6-methylpyrazin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis. khanacademy.org

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). khanacademy.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids to alcohols. The reaction typically involves an initial acid-base reaction to form a lithium carboxylate salt, followed by hydride transfer. A subsequent aqueous workup protonates the resulting alkoxide to give the primary alcohol. khanacademy.org

Borane (BH₃): Borane is another effective reagent for this reduction. It is often considered more chemoselective than LiAlH₄, meaning it can selectively reduce a carboxylic acid in the presence of other reducible functional groups (like ketones or esters) that LiAlH₄ might also attack. khanacademy.orgresearchgate.net

Table 2: Reagents for the Reduction of Carboxylic Acids

| Reagent | Formula | Selectivity | Typical Conditions |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, less selective | 1) THF, 2) H₃O⁺ workup khanacademy.org |

| Borane | BH₃ or B₂H₆ | More chemoselective | 1) THF, 2) H₂O workup khanacademy.org |

| Sodium Borohydride / Iodine | NaBH₄ / I₂ | Selective | THF, Room Temperature researchgate.net |

The carboxylic acid moiety readily undergoes esterification and amidation, two of the most fundamental transformations in organic chemistry. mdpi.comrsc.org

Esterification: The formation of an ester from this compound and an alcohol is typically catalyzed by a strong acid, a process known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. pressbooks.pub

Amidation: Directly reacting a carboxylic acid with an amine to form an amide is generally difficult due to an initial acid-base reaction that forms a stable carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents. pressbooks.pubresearchgate.net

Common activation strategies include:

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive 6-methylpyrazine-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂). pressbooks.pub The acid chloride then readily reacts with an amine to form the amide.

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct. researchgate.net

The synthesis of various substituted amides from pyrazine-2-carboxylic acids has been reported, demonstrating the utility of these methods for creating libraries of compounds with potential biological activity. researchgate.net

Oxidation and Reduction of the Methyl Group

The methyl group attached to the pyrazine ring can also be a site of chemical transformation, primarily through oxidation.

The methyl group of this compound can be oxidized to an aldehyde (6-formylpyrazine-2-carboxylic acid) and further to a second carboxylic acid group (pyrazine-2,6-dicarboxylic acid). This oxidation proceeds in a stepwise manner. harvard.edugithub.io

The progression of oxidation states is as follows: Methyl (-CH₃) → Primary Alcohol (-CH₂OH) → Aldehyde (-CHO) → Carboxylic Acid (-COOH)

Strong oxidizing agents are typically required for this transformation. Common reagents include:

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent that can typically oxidize an alkyl side chain on an aromatic ring all the way to a carboxylic acid, provided there is a benzylic hydrogen. ucr.edu

Potassium Dichromate (K₂Cr₂O₇): In the presence of a strong acid like sulfuric acid, this reagent can also effect the oxidation of the methyl group. The reaction is often performed under heating to drive it to completion.

Microbiological Oxidation: Specific microorganisms can be used for the selective oxidation of methyl groups on heterocyclic rings. For example, strains of the genus Pseudomonas have been shown to oxidize methyl groups on aromatic heterocycles to the corresponding carboxylic acids. This method offers a green and often highly selective alternative to chemical oxidants.

Controlling the oxidation to stop at the intermediate aldehyde stage can be challenging and often requires milder, more specialized reagents or carefully controlled reaction conditions. organic-chemistry.org

Table 3: Oxidation Products of the Methyl Group

| Starting Material | Oxidation Product | Reagent Example |

| This compound | 6-(Hydroxymethyl)pyrazine-2-carboxylic acid | Mild Oxidizing Agent |

| This compound | 6-Formylpyrazine-2-carboxylic acid | Controlled Oxidation (e.g., PCC) |

| This compound | Pyrazine-2,6-dicarboxylic acid | Strong Oxidizing Agent (e.g., KMnO₄) ucr.edu |

Mechanistic Investigations of Derivatization Reactions

Mechanistic studies into the derivatization of carboxylic acids, including those of the pyrazine family, provide valuable insights into reaction pathways, intermediates, and transition states. While specific kinetic and in-depth computational studies on this compound are not extensively documented in publicly available literature, the general mechanisms for the formation of its principal derivatives, esters and amides, are well-established. These mechanisms can be extrapolated to understand the reactivity of this compound.

Esterification Reactions:

The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov The reaction is an equilibrium process, and the mechanism involves several key steps. sigmaaldrich.com

The generally accepted mechanism for the Fischer esterification of this compound is outlined below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). sigmaaldrich.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. nih.gov

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. sigmaaldrich.com

Table 1: Mechanistic Steps in Fischer Esterification of this compound

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Protonated carboxylic acid |

| 2 | Nucleophilic attack by alcohol | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated tetrahedral intermediate |

| 4 | Elimination of water | Protonated ester |

Amidation Reactions:

The formation of amides from this compound can be achieved through several methods, with the most common involving the activation of the carboxylic acid followed by reaction with an amine.

One prevalent method is the conversion of the carboxylic acid to an acyl chloride, which is then reacted with an amine. This is a common strategy for the synthesis of amides from substituted pyrazine-2-carboxylic acids. nih.gov

The mechanism proceeds as follows:

Formation of the Acyl Chloride: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 6-methylpyrazine-2-carbonyl chloride.

Nucleophilic Attack by the Amine: The amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Chloride: The intermediate collapses, eliminating a chloride ion and forming a protonated amide.

Deprotonation: The protonated amide is deprotonated by another molecule of the amine or a weak base to give the final amide product.

Alternatively, coupling reagents can be used to facilitate the direct amidation of carboxylic acids. For instance, propyl phosphonic anhydride (B1165640) (T3P) has been used as a coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives. researchgate.net The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net

Computational studies on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids have been performed using Density Functional Theory (DFT). researchgate.net While these studies focus on structure-activity relationships rather than the reaction mechanism itself, they provide valuable data on the electronic properties of these molecules, which indirectly relate to their reactivity.

Source: Adapted from computational studies on pyrazine derivatives. researchgate.net

Isotopic labeling studies, a powerful tool for elucidating reaction mechanisms, have been employed to investigate esterification and other reactions of carboxylic acids. nih.gov For example, using ¹⁸O-labeled water in the hydrolysis of esters (the reverse of esterification) can help determine the position of bond cleavage. While specific isotopic labeling studies on this compound derivatization are not prominent in the literature, such techniques would be invaluable in confirming the proposed mechanistic pathways.

Advanced Characterization and Spectroscopic Analysis of 6 Methylpyrazine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual protons and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts of protons in 6-methylpyrazine-2-carboxylic acid are influenced by the electronic effects of the pyrazine (B50134) ring and the carboxylic acid group. The acidic proton of the carboxylic acid group (–COOH) is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. libretexts.orglibretexts.org This significant downfield shift is a characteristic feature of carboxylic acids. libretexts.orglibretexts.orglibretexts.org The protons on the pyrazine ring are also deshielded due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. These aromatic protons typically resonate in the range of 8.0 to 9.5 ppm. The methyl group protons (–CH₃) are found further upfield, generally in the 2.5 to 3.0 ppm region. pressbooks.pub For instance, in a related compound, methyl pyrazine-2-carboxylate (B1225951), the methyl ester protons appear around 3.99 ppm, while the pyrazine ring protons are observed at approximately 8.86 ppm, 8.93 ppm, and 9.22 ppm in DMSO-d₆. chemicalbook.com

¹H NMR Chemical Shift Data for a Related Compound: Methyl pyrazine-2-carboxylate in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) |

| Pyrazine Ring Proton | 9.222 |

| Pyrazine Ring Proton | 8.933 |

| Pyrazine Ring Proton | 8.859 |

| Methyl Ester Protons | 3.991 |

| Data sourced from ChemicalBook chemicalbook.com |

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is highly deshielded and typically appears in the range of 160–185 ppm. libretexts.orglibretexts.orglibretexts.org This is a characteristic chemical shift for carboxylic acids and their derivatives. oregonstate.eduwisc.edu The carbon atoms within the pyrazine ring resonate in the aromatic region, generally between 125 and 170 ppm. oregonstate.edu The specific chemical shifts are influenced by the positions of the nitrogen atoms and the substituents. The carbon of the methyl group is the most shielded, appearing upfield at around 20-30 ppm. libretexts.org For comparison, in 6-methyl-2-pyridinecarboxylic acid, a structurally similar compound, the carboxylic acid carbon appears around 165 ppm, the ring carbons between 125-150 ppm, and the methyl carbon at approximately 20 ppm. chemicalbook.com

Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Pyrazine Carboxylic Acid Derivatives

| Carbon Environment | Chemical Shift Range (ppm) |

| Carboxylic Acid (C=O) | 160 - 185 |

| Aromatic/Pyrazine Ring (C) | 125 - 170 |

| Methyl (CH₃) | 20 - 30 |

| Data compiled from multiple sources. libretexts.orgoregonstate.eduwisc.edu |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands. A very broad and strong absorption is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. libretexts.orglibretexts.orglibretexts.orgutdallas.edu The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak typically found around 1710 cm⁻¹. libretexts.orgutdallas.edu Stretching vibrations corresponding to the C-N and C=C bonds within the pyrazine ring are generally observed in the 1400–1600 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the methyl group and the aromatic ring protons appear around 2850–3100 cm⁻¹. libretexts.org In a study of metal complexes of a pyrazine-2-carboxylic acid derivative, the C=O stretch was observed at 1665 cm⁻¹ and 1678 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch (broad) | 2500 - 3300 |

| Carboxylic Acid (C=O) | Stretch (strong) | ~1710 |

| Pyrazine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic/Methyl (C-H) | Stretch | 2850 - 3100 |

| Data compiled from multiple sources. libretexts.orglibretexts.orgutdallas.edulibretexts.org |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₆H₆N₂O₂), the monoisotopic mass is 138.0429 g/mol . phytohub.eu In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) is often observed. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45). libretexts.orgmetwarebio.com For aromatic carboxylic acids, prominent peaks at [M – OH] and [M – CO₂H] can be expected. libretexts.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and providing retention time data in addition to mass spectra. ncsu.edu This is particularly useful for the analysis of derivatives of this compound in various matrices.

Expected Mass Spectrometry Data for this compound

| Species | m/z (expected) | Description |

| [M]⁺ | 138 | Molecular Ion |

| [M-OH]⁺ | 121 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 93 | Loss of carboxyl group |

| Data based on typical fragmentation patterns of carboxylic acids. libretexts.orgmetwarebio.com |

X-ray Crystallography for Solid-State Structural Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds like this compound, π → π* and n → π* transitions are typically observed. The pyrazine ring system gives rise to characteristic absorptions in the UV region. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not highly useful for detailed analysis. libretexts.orglibretexts.org However, the presence of the pyrazine ring will shift the absorption to longer wavelengths. Studies on pyrazine-2-carboxylic acid derivatives have shown absorption bands that can be influenced by the solvent and the presence of metal ions. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are extensively utilized. HPLC is preferred for its high resolution and quantification capabilities, making it ideal for final purity assessment, while TLC offers a rapid, cost-effective method for real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of pyrazine carboxylic acids due to its high efficiency and sensitivity. The development of a robust HPLC method is critical for separating the target compound from starting materials, intermediates, and potential byproducts.

A key aspect of method development is the selection of the stationary phase and mobile phase to achieve optimal separation. For polar, ionizable compounds like this compound, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective. This approach allows for enhanced resolution between isomers and other closely related compounds. helixchrom.com For instance, methods developed for analogous pyridinecarboxylic acid isomers have successfully used core-shell mixed-mode columns. helixchrom.com Retention is typically controlled by adjusting the organic solvent content (commonly acetonitrile), buffer concentration, and pH of the mobile phase. helixchrom.com

In a patented process for the related isomer, 5-methylpyrazine-2-carboxylic acid, HPLC was employed to confirm the final product's purity, which achieved a level of ≥99.5%. google.com While specific column and mobile phase details for this exact analysis are proprietary, it underscores the suitability of HPLC for high-purity verification of this class of compounds. Detection is commonly performed using an ultraviolet (UV) detector, as the pyrazine ring possesses a strong chromophore.

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridinecarboxylic Acid Isomers

| Parameter | Description |

|---|---|

| Column | Coresep 100 mixed-mode reversed-phase cation-exchange |

| Mobile Phase | Acetonitrile (ACN) and water with buffer (e.g., ammonium (B1175870) formate) |

| Gradient | Isocratic or gradient elution, adjusting ACN concentration |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD) |

| Analytes | Picolinic acid, Niacin, Isonicotinic acid |

This table is based on methods for structurally similar pyridinecarboxylic acids and serves as a guide for developing methods for this compound. helixchrom.com

Thin-Layer Chromatography (TLC) is an invaluable and widely used technique for monitoring the progress of organic reactions in real-time. nih.govchemscene.com It allows a chemist to quickly visualize the consumption of starting materials and the formation of products, helping to determine the reaction's endpoint. youtube.com

For the synthesis of this compound and its derivatives, TLC is typically performed on silica (B1680970) gel plates (e.g., silica gel 60 F254). nih.govresearchgate.net A small aliquot of the reaction mixture is spotted on the plate alongside reference spots of the starting material(s) and, if available, the expected product. The plate is then developed in a chamber containing an appropriate mobile phase (eluent).

The choice of eluent is crucial and depends on the polarity of the compounds being separated. For pyrazine carboxylic acids, which are relatively polar, a mixture of a moderately polar solvent and a more polar solvent is often required. A study on the separation of pyrazinamide (B1679903) from its impurity, the closely related pyrazine-2-carboxylic acid, utilized a mobile phase of methylene (B1212753) chloride, methanol, and ammonia (B1221849) solution. researchgate.net The addition of a small amount of acid (like acetic acid) or base (like ammonia or triethylamine) to the eluent can improve the spot shape and separation of acidic or basic compounds by preventing streaking.

After development, the separated spots are visualized, commonly under UV light (at 254 nm), where UV-active compounds like pyrazines appear as dark spots. nih.gov By comparing the spots from the reaction mixture to the reference spots, one can track the disappearance of the reactant and the appearance of the product, thereby monitoring the reaction's progression toward completion. youtube.com

Table 2: Example TLC System for Analysis of Pyrazine Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Methylene chloride : Methanol : Ammonia solution (7:3:0.1, by volume) |

| Application | Separation of Pyrazinamide and Pyrazine-2-carboxylic acid |

| Visualization | UV light at 275 nm |

This table is based on a validated method for pyrazine-2-carboxylic acid, a close structural analog of this compound. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Methylpyrazine-2-carboxylic acid |

| Pyrazinamide |

| Pyrazine-2-carboxylic acid |

| Picolinic acid (2-Pyridinecarboxylic acid) |

| Niacin (3-Pyridinecarboxylic acid) |

| Isonicotinic acid (4-Pyridinecarboxylic acid) |

| Methylene chloride |

| Methanol |

| Acetonitrile |

Biological and Pharmacological Research of 6 Methylpyrazine 2 Carboxylic Acid Analogs

Antimicrobial Activity Investigations

The structural framework of pyrazine (B50134) is a versatile scaffold for the development of new antimicrobial agents. Researchers have synthesized numerous analogs of 6-methylpyrazine-2-carboxylic acid, such as amides, hydrazides, and other derivatives, and tested their efficacy against a wide spectrum of pathogenic microorganisms.

The antibacterial potential of pyrazine-2-carboxylic acid analogs has been evaluated against both Gram-positive and Gram-negative bacteria. While the parent compound may show limited activity, its derivatives, particularly amides and hydrazones, have demonstrated varied levels of efficacy.

Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, are common targets in these investigations. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a formidable barrier, making them less susceptible to certain antimicrobial compounds compared to Gram-positive bacteria. nih.gov Studies on various carboxylic acid derivatives have shown that their minimum inhibitory concentrations (MIC) are often higher for E. coli than for S. aureus. nih.gov For instance, some studies have reported MIC values for certain phytochemicals ranging from 200 µg/mL to over 1000 µg/mL against these bacteria. nih.gov

The following table summarizes the antibacterial activity of representative carboxylic acid and pyrazine derivatives against selected bacterial strains.

Antibacterial Activity of Representative Compounds

| Compound/Agent | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-hydroxycoumarin | Staphylococcus aureus | 200 | nih.gov |

| Indole-3-carbinol | Staphylococcus aureus | 400 | nih.gov |

| 7-hydroxycoumarin | Escherichia coli | 800 | nih.gov |

| Indole-3-carbinol | Escherichia coli | 800 | nih.gov |

| Polihexanide | Staphylococcus aureus | 1-2 | nih.gov |

| Polihexanide | Escherichia coli | 1-2 | nih.gov |

| Triclosan | Staphylococcus aureus (ref. strain) | 0.5 | nih.gov |

| Triclosan | Escherichia coli (ref. strain) | 0.5 | nih.gov |

| Butyric Acid | Escherichia coli | 2300-2500 | mdpi.com |

The investigation into pyrazine-2-carboxylic acid analogs extends to their potential as antifungal agents. Key pathogens of interest include Candida albicans, a common cause of opportunistic yeast infections, and species from the Aspergillus genus, such as Aspergillus niger and Aspergillus fumigatus, which can cause severe invasive infections (aspergillosis), particularly in immunocompromised individuals.

Research has shown that modifying the pyrazine-2-carboxylic acid structure can lead to compounds with notable antifungal properties. A study on substituted amides of pyrazine-2-carboxylic acids found that certain derivatives, such as the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, displayed a poor to moderate antifungal effect against a panel of fungal strains, with MIC values ranging from 31.25 to 500 μmol·dm⁻³. nih.gov Another study focusing on hydrazine-based compounds reported that a pyrrolidine-2-one derivative with a hydrazine (B178648) linkage (Hyd.H) was effective against C. albicans with an MIC of 9.6 µg/mL. mdpi.com The introduction of different substituents to the aromatic ring of this compound modulated its activity, with a chloro-substituted analog (Hyd.Cl) showing an even lower MIC of 5.6 µg/mL. mdpi.com

The table below presents the antifungal efficacy of selected pyrazine derivatives and other antifungal agents against pathogenic fungi.

Antifungal Activity of Representative Compounds

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hyd.H (hydrazine-based) | Candida albicans | 9.6 | mdpi.com |

| Hyd.OCH₃ (hydrazine-based) | Candida albicans | 11.1 | mdpi.com |

| Hyd.Cl (hydrazine-based) | Candida albicans | 5.6 | mdpi.com |

| Micafungin | Candida albicans (MIC₉₀) | 0.015 | researchgate.net |

| Micafungin | Candida parapsilosis (MIC₉₀) | 2 | researchgate.net |

| Micafungin | Aspergillus fumigatus (MIC₉₀) | 0.015 | researchgate.net |

The structural similarity of this compound to pyrazinamide (B1679903), a cornerstone drug for tuberculosis (TB) treatment, has made its analogs prime candidates for antimycobacterial research. Pyrazinamide is a prodrug that is activated to its bactericidal form, pyrazinoic acid, by an enzyme within Mycobacterium tuberculosis. nih.gov This has driven the synthesis of various derivatives, particularly pyrazine-2-carboxylic acid hydrazides and their hydrazones, to explore new anti-TB agents.

A series of pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv. nih.govnih.gov While many of the hydrazone derivatives (3a-l) were found to be less active than pyrazinamide, with IC₅₀ and IC₉₀ values greater than 100 µg/mL, a notable exception was observed. nih.govnih.gov The N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide analog (compound 4) demonstrated the highest activity against the tuberculosis bacterium. nih.govsigmaaldrich.com Further research into substituted amides of pyrazine-2-carboxylic acids identified a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o) as having the highest activity in its series, showing 72% inhibition against M. tuberculosis. nih.gov

The table below details the antimycobacterial activity of selected pyrazine-2-carboxylic acid derivatives.

Antimycobacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) | % Inhibition | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid hydrazide (2) | >100 | >100 | - | nih.gov |

| Hydrazone derivatives (3a-l) | >100 | >100 | - | nih.govnih.gov |

| N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide (4) | - | 16.87 | - | nih.govsigmaaldrich.com |

| Amide (2o) | - | - | 72 | nih.gov |

| Amides (2d, 2f, 2k, 2l) | - | - | >20 | nih.gov |

Anticancer and Cytotoxic Activity Studies

The exploration of pyrazine derivatives has expanded into oncology, with numerous studies investigating their potential as anticancer agents. The nitrogen-containing heterocyclic ring of pyrazinoic acid is considered a valuable scaffold for developing novel cytotoxic compounds. nih.gov Research has focused on synthesizing and evaluating series of pyrazinoic acid derivatives for their ability to inhibit the proliferation of various cancer cell lines.

In one study, a series of novel pyrazinoic acid derivatives were synthesized and tested against human lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov Several of the synthesized compounds exhibited greater anti-proliferative activity than the parent pyrazinoic acid. nih.gov One compound in particular, designated P16, showed promising cytotoxicity with IC₅₀ values of 6.11 µM against A549 cells, 10.64 µM against MCF-7 cells, and 14.92 µM against HT-29 cells. nih.gov Importantly, this compound displayed a degree of selectivity, with a higher IC₅₀ value against the non-tumoral lung cell line MRC5. nih.gov Other research on pyrazine derivatives also reported potent cytotoxic activity, with one compound (compound 11) showing IC₅₀ values of 5.4 µM and 4.3 µM against MCF-7 and A549 cells, respectively. mdpi.com

The following table summarizes the cytotoxic activity of selected pyrazinoic acid derivatives against various human cancer cell lines.

Cytotoxic Activity (IC₅₀) of Pyrazinoic Acid Derivatives

| Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | Reference |

|---|---|---|---|---|

| P16 | 6.11 µM | 10.64 µM | 14.92 µM | nih.gov |

| Compound 11 | 4.3 µM | 5.4 µM | - | mdpi.com |

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage and the fragmentation of nuclear DNA. nih.gov Pyrazine derivatives have been shown to trigger apoptosis in cancer cells. nih.gov

The potent pyrazinoic acid derivative P16 was found to induce apoptosis in A549 lung cancer cells in a concentration-dependent manner. nih.gov As the concentration of P16 was increased from 3 µM to 6 µM, the percentage of apoptotic cells rose significantly from 8.54% to 72.4%. nih.gov Studies on related heterocyclic compounds, such as pyrazole (B372694) derivatives, have further elucidated this pro-apoptotic potential. These compounds have been observed to cause cell cycle arrest, typically in the G0/G1 phase, and induce morphological changes characteristic of apoptosis. nih.gov The induction of apoptosis is often verified through the measurement of mitochondrial membrane potential and the activation of caspases, which are the executive enzymes of apoptosis. nih.gov For example, some pyrazole derivatives have been shown to increase the levels of activated caspase-9 and caspase-3/7 in treated cancer cells. nih.gov

The anticancer effects of pyrazine analogs are rooted in their ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and death. One of the primary mechanisms identified is the targeting of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov These proteins are key regulators of the mitochondrial (intrinsic) pathway of apoptosis, with some members being pro-apoptotic (e.g., Bax) and others being anti-apoptotic (e.g., Bcl-2). nih.gov

Some pyrazine derivatives are believed to function by disrupting the interaction between Bcl-2 and Bax, thereby promoting the apoptotic cascade. nih.gov For instance, a novel compound was shown to reduce the binding of Bcl-2 to Bax, suggesting it acts as an inhibitor of the anti-apoptotic function of Bcl-2. nih.gov This disruption leads to the activation of caspases, such as caspase-3, which is a final executor of apoptosis. nih.gov

Furthermore, molecular docking studies suggest that some pyrazine derivatives may exert their cytotoxic effects by targeting and binding to the Epidermal Growth Factor Receptor (EGFR). mdpi.com EGFR is a receptor tyrosine kinase whose signaling pathway, when overactive, drives the proliferation and survival of many types of cancer cells. nih.gov By inhibiting EGFR, these compounds can block downstream signaling and induce cell cycle arrest and apoptosis. nih.gov The ability of certain selenium compounds to downregulate EGFR and its downstream signaling molecules like AKT and STAT3 further highlights the potential for targeting this pathway to inhibit cancer cell growth.

Antioxidant and Free Radical Scavenging Properties

Analogues of this compound have demonstrated notable potential as antioxidants. These compounds are capable of scavenging free radicals, which are highly reactive molecules that can cause cellular damage and contribute to various diseases. The antioxidant activity of these derivatives is a significant area of interest in the development of new therapeutic agents. researchgate.nettandfonline.com

A study involving novel pyrazine-2-carboxylic acid derivatives of piperazines revealed their efficacy in scavenging free radicals. rjpbcs.com The antioxidant potential was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. One particular compound, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), exhibited the highest percentage of antioxidant activity in the DPPH assay with an IC50 value of 60.375 µg/mL. rjpbcs.com In the ABTS assay, the same compound also showed the highest activity with an IC50 value of 6.53 µg/mL. rjpbcs.com These findings highlight the potential of pyrazine derivatives as effective free radical scavengers. rjpbcs.comresearchgate.net

The mechanism by which pyranoanthocyanins, which can be structurally related to pyrazine derivatives, scavenge free radicals involves processes like demethylation followed by hydrogen atom transfer (HAT). mdpi.com This suggests that the antioxidant capacity of these molecules is linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com

Table 1: Antioxidant Activity of a Pyrazine-2-carboxylic Acid Derivative

| Compound | Assay | IC50 Value (µg/mL) |

|---|---|---|

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | DPPH | 60.375 |

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | ABTS | 6.53 |

Data sourced from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines. rjpbcs.com

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key strategy for treating these conditions. Several pyrazine derivatives have been investigated for their urease inhibitory potential. nih.govfrontiersin.org

Research has shown that the introduction of different substituents on the pyrazine ring can significantly influence the urease inhibitory activity. For instance, in a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, which share structural similarities with pyrazine compounds, the nature and position of substituents on an attached aryl ring played a crucial role in their inhibitory potency. frontiersin.org Compounds with electron-withdrawing groups like chlorine and nitro groups, as well as electron-donating groups like methyl and methoxy (B1213986) groups, all demonstrated varying degrees of urease inhibition. frontiersin.org

Specifically, derivatives with a chloro substituent at the para position of the aryl ring showed good activity. frontiersin.org Interestingly, replacing chlorine with bromine, a less electronegative and larger halogen, led to a decrease in activity. frontiersin.org This suggests that both electronic effects and steric factors are important for the interaction of these compounds with the urease enzyme.

Table 2: Urease Inhibition by Substituted Pyridine (B92270) Derivatives

| Compound | Substituent on Aryl Ring | IC50 (µM) |

|---|---|---|

| 5b | p-Cl | 2.0 ± 0.73 |

| 7e | p-Cl | 2.24 ± 1.63 |

| 5e | p-Br | 4.47 ± 0.44 |

| 5h | p-NO2 | 7.12 ± 0.39 |

| 7g | p-NO2 | 6.13 ± 0.40 |

| 7i | o-CH3 | 5.65 ± 0.40 |

| 7k | o-OCH3 | 5.95 ± 0.43 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

Data from a study on pyridylpiperazine hybrid derivatives. frontiersin.org

Anti-inflammatory Properties

Pyrazine derivatives have been recognized for their potential anti-inflammatory effects. tandfonline.comresearchgate.net Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is a continuous effort in medicinal chemistry.

While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided context, the broader class of pyrazine derivatives has shown promise in this area. researchgate.net For example, the discovery of natural pyrazine derivatives with pharmacological effects has spurred the search for synthetic analogs with enhanced anti-inflammatory activity. rsc.org The low toxicity profile of many pyrazine compounds makes them attractive candidates for further development as anti-inflammatory drugs. rsc.org

Antiviral Properties

The emergence of new viral threats has underscored the need for novel antiviral agents. Research into heterocyclic compounds has identified pyrazine derivatives as a class of molecules with potential antiviral activity.

While specific studies focusing on the antiviral properties of this compound analogs were not found, the broader family of pyrazine derivatives is known to possess antiviral capabilities. The structural features of pyrazines can be modified to target various viral components and replication processes. For instance, a study on an indole-3-carboxylic acid derivative demonstrated significant in vitro activity against SARS-CoV-2, highlighting the potential of carboxylic acid-containing heterocyclic compounds in antiviral drug discovery. nih.gov This suggests that derivatives of this compound could be promising candidates for future antiviral research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided valuable insights into the design of more potent and selective compounds.

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. nih.gov Modifications at different positions can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For example, in a series of substituted amides of pyrazine-2-carboxylic acids, the type of substituent on an aniline (B41778) ring attached to the pyrazine core had a profound impact on their antimycobacterial and photosynthesis-inhibiting activities. researchgate.netmdpi.com The presence of a 3,5-bis-trifluoromethylphenyl group resulted in a compound with high antituberculotic activity and the highest lipophilicity. researchgate.netmdpi.com In contrast, 3-methylphenyl amides exhibited poor antifungal effects. researchgate.netmdpi.com

Furthermore, the electron-withdrawing ability of the pyrazine ring itself can be modulated by the introduction of different substituents or by fusing it with other aromatic rings to form structures like quinoxaline (B1680401) or pyridopyrazine. nih.gov Increasing the number of nitrogen atoms in the heterocyclic system generally enhances its electron-withdrawing character, which can influence the intramolecular charge transfer and, consequently, the biological and photophysical properties of the molecule. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. In the context of this compound derivatives, lipophilicity has been shown to correlate with their biological activity.

Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated a quasi-parabolic relationship between lipophilicity and both photosynthesis-inhibiting and antialgal activities. researchgate.net This indicates that there is an optimal range of lipophilicity for these biological effects. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which exhibited the highest antituberculotic activity, also had the highest log P value in the series. researchgate.netmdpi.com This suggests that for certain activities, higher lipophilicity may be beneficial, likely by enhancing membrane permeability and access to the target site. However, excessively high lipophilicity can also lead to poor solubility and increased toxicity, hence the often-observed parabolic relationship.

Molecular Docking and Computational Studies for Target Interaction

Molecular docking and other computational methods are powerful tools for elucidating the mechanisms of action of this compound analogs at the molecular level. These studies predict how these compounds bind to specific biological targets, providing a rationale for their observed activities.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the fungal and bacterial cell wall, making it an attractive target for antimicrobial agents. researchgate.net Molecular docking studies have been performed on derivatives of pyrazine-2-carboxylic acid to evaluate their potential as inhibitors of this enzyme.

In one such study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and docked with GlcN-6-P synthase. The results indicated that all the synthesized molecules showed good inhibitory potential. nih.gov Notably, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, designated as P4, exhibited the highest docking score. nih.gov This strong interaction suggests that the inhibition of GlcN-6-P synthase is a likely mechanism for the observed antibacterial activity of these piperazine (B1678402) derivatives. nih.gov The success of these docking studies provides a strong basis for further research into these compounds as potential antibacterial drugs. nih.gov

While specific molecular docking studies of this compound analogs with thioredoxin peroxidase B were not found in the searched literature, computational studies on similar heterocyclic compounds provide insights into their potential antioxidant mechanisms. Molecular docking has been employed to understand the antioxidant activity of various heterocyclic derivatives by studying their interaction with other enzymes involved in oxidative stress, such as xanthine (B1682287) oxidoreductase. For instance, studies on pyridazinone derivatives have shown a good correlation between their docking scores with xanthine oxidoreductase and their in vitro antioxidant activity. nih.gov Similarly, docking studies on other heterocyclic systems have been used to predict and validate antioxidant potential by modeling interactions with enzymes like cytochrome c peroxidase. nih.gov These studies highlight the utility of computational methods in identifying potential antioxidant agents and elucidating their binding modes, a strategy that could be applied to pyrazine derivatives and their interaction with thioredoxin peroxidase B in future research. researchgate.netnih.govnih.gov

The ability of a compound to bind to a specific biological receptor with high affinity is a cornerstone of drug action. The structural features of pyridine and pyrazine carboxylic acid derivatives, such as the electron-deficient aromatic ring and the polar carboxylic group, make them versatile scaffolds for interacting with biological targets. nih.gov The pyridine ring can engage in π-π stacking and hydrogen bonding, enhancing binding affinity. nih.gov

Receptor binding studies on analogs have demonstrated the potential for achieving subtype selectivity. For example, research on 6'-substituted naphthalene-2-carboxylic acid analogs, which share the carboxylic acid feature, revealed that they could act as selective activators for the retinoic acid receptor (RAR) gamma subtype, with no activation of the alpha subtype. nih.gov Conversely, other analogs showed selectivity for the alpha receptor. nih.gov Similarly, studies on conformationally defined retinoic acid analogs have shown that different isomers can selectively bind to and activate RARs or retinoid X receptors (RXRs). sigmaaldrich.com These findings demonstrate that modifications to the core structure of carboxylic acid-containing compounds can fine-tune their binding affinity and selectivity for specific receptors, a principle that is highly relevant for the development of targeted therapies based on this compound analogs. nih.govsigmaaldrich.com

Pharmacological Applications and Potential Drug Development

This compound and its close analog, 5-methylpyrazine-2-carboxylic acid, are valuable intermediates in the synthesis of various pharmaceuticals. A key application is in the production of drugs for metabolic disorders. Specifically, 5-methylpyrazine-2-carboxylic acid serves as a crucial intermediate for synthesizing the third-generation sulfonylurea antidiabetic drug, Glipizide, and the antihyperlipidemic agent, Acipimox (also known as Olbetam). The quality of the acid produced via specific synthetic routes, achieving purity of ≥99% by HPLC, makes it highly suitable for use as a pharmaceutical intermediate. The use of this compound provides a cost-effective alternative to imported materials for the production of these widely used medications.

Furthermore, the pyrazine-2-carboxylic acid core is utilized in the synthesis of novel derivatives with potential biological activities, such as antimicrobial and antioxidant agents, through coupling reactions with various amines and piperazines. nih.gov

Table 2: Pharmaceutical Compounds Synthesized Using a Methylpyrazine-2-carboxylic Acid Intermediate

| Intermediate | Pharmaceutical Drug | Therapeutic Class |

| 5-Methylpyrazine-2-carboxylic acid | Glipizide | Antidiabetic (Sulfonylurea) |

| 5-Methylpyrazine-2-carboxylic acid | Acipimox (Olbetam) | Antihyperlipidemic |

This table highlights the role of a methylpyrazine-2-carboxylic acid as a key building block in the synthesis of established pharmaceutical agents.

Development of Antituberculosis Agents

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, has been significantly aided by the first-line drug pyrazinamide (PZA). PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govdigitellinc.comnih.gov POA has been shown to disrupt the coenzyme A biosynthetic pathway by inducing the targeted degradation of the PanD enzyme, which is essential for the survival of M. tuberculosis. nih.govdigitellinc.comnih.gov Analogs of pyrazinoic acid, including derivatives of this compound, have been a major focus of research to enhance potency and overcome PZA resistance.